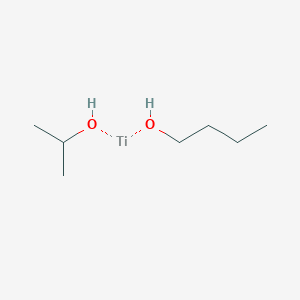

Titanium, Bu alc. iso-Pr alc. complexes

描述

Significance and Research Context of Titanium Alkoxide Complexes

Titanium alkoxides, with the general formula Ti(OR)₄, are a cornerstone of modern inorganic and materials chemistry. Their high reactivity and versatility make them indispensable molecular precursors for the synthesis of titanium dioxide (TiO₂) and other titania-based materials. rsc.orgwikipedia.org The most prominent application lies in sol-gel processing, a low-temperature method that involves the hydrolysis and subsequent polycondensation of the alkoxide precursor to form an extended Ti-O-Ti network. researchgate.netresearchgate.netaau.dk This technique allows for precise control over the final material's properties, such as particle size, morphology, and texture, by manipulating the reaction conditions. psu.eduresearchgate.net

Beyond materials synthesis, titanium alkoxides function as effective catalysts in various organic transformations. wikipedia.orgsigmaaldrich.com They are key components in polymerization processes, including the synthesis of ultrahigh molecular weight polyethylene (B3416737) (UHMWPE), and in stereoselective reactions like the Sharpless epoxidation for creating chiral epoxides. wikipedia.orgnih.govmdpi.com The ability to modify the organic (OR) group allows for fine-tuning of the catalyst's steric and electronic properties, influencing its activity and selectivity. researchgate.net

Overview of Titanium Alkoxide Complexes Incorporating Butyl and Isopropyl Alcohol Ligands

Titanium complexes featuring both butoxide (from butanol) and isopropoxide (from isopropyl alcohol) ligands represent a sophisticated class of mixed-ligand systems. These are typically formed through alkoxide exchange reactions when a parent titanium alkoxide, such as titanium(IV) isopropoxide, is treated with butanol, or vice versa. wikipedia.org The structures of titanium alkoxides are often more complex than their simple monomeric formulas suggest; they frequently exist as oligomeric clusters in solution, with the degree of aggregation depending on the steric bulk of the alkoxy groups. wikipedia.orgwikipedia.org For instance, titanium isopropoxide is primarily a monomer in nonpolar solvents, while less bulky alkoxides are more aggregated. wikipedia.org

The reactivity of these complexes is highly dependent on the nature of the alkyl groups. The hydrolysis of titanium alkoxides is a vigorous reaction that initiates the sol-gel process, and the rate of this reaction is influenced by the steric hindrance of the alkoxy ligand. researchgate.netpsu.edu Research comparing titanium isopropoxide (TIP) and titanium n-butoxide (TNB) shows that the choice of precursor significantly affects the microstructure and properties of the final TiO₂ product. researchgate.netresearchgate.net The different reactivities of isopropoxide and butoxide can lead to variations in particle size and morphology of the resulting oxide materials. researchgate.net Studies have also shown that the solvent plays a critical role; using alcohols with longer alkyl chains, such as butanol and isopropanol (B130326), can influence the competition between hydrolysis and other reactions. scispace.com

This interactive table summarizes the properties of the parent titanium alkoxides.

| Property | Titanium(IV) isopropoxide | Titanium(IV) n-butoxide |

| Synonyms | Titanium tetraisopropoxide, TTIP | Titanium tetrabutoxide, TNBT, TBT |

| CAS Number | 546-68-9 wikipedia.org | 5593-70-4 wikipedia.org |

| Molecular Formula | C₁₂H₂₈O₄Ti wikipedia.org | C₁₆H₃₆O₄Ti wikipedia.org |

| Molar Mass | 284.22 g/mol sigmaaldrich.com | 340.32 g/mol wikipedia.org |

| Appearance | Colorless to light-yellow liquid wikipedia.org | Colorless liquid wikipedia.org |

| Boiling Point | 232 °C sigmaaldrich.com | 206 °C at 10 mmHg sigmaaldrich.com |

| Melting Point | 14-17 °C sigmaaldrich.com | - |

| Density | 0.96 g/mL at 20 °C sigmaaldrich.com | 1.00 g/mL at 20 °C sigmaaldrich.com |

| Solubility | Soluble in ethanol, ether, benzene, chloroform; reacts with water. wikipedia.orgsigmaaldrich.com | Soluble in many organic solvents; decomposes in water. wikipedia.org |

Evolution of Research Directions in Titanium Alkoxide Chemistry

The scientific investigation into titanium alkoxides has evolved significantly over the decades. Initial research focused on the fundamental synthesis and characterization of these compounds. researchgate.net The field then progressed toward harnessing their reactivity for materials synthesis, particularly through sol-gel chemistry, which demonstrated that using alkoxides as precursors allows for the creation of metal oxides with high purity and homogeneity. researchgate.net

Contemporary research is characterized by a drive for greater control and sophistication. A major focus is the chemical modification of titanium alkoxides with various organic ligands (such as β-diketones, carboxylic acids, or aminoalcohols) to precisely control the precursor's reactivity during sol-gel processing. researchgate.net This modification allows for the stabilization of the precursor against rapid hydrolysis and the creation of advanced titania-based inorganic-organic hybrid materials with tailored properties. researchgate.netnih.gov Furthermore, research has expanded into the synthesis of discrete, well-defined heterobimetallic or mixed-ligand alkoxide complexes. rsc.orgijnrd.orgnih.gov These single-source precursors are designed for specific applications, such as liquid injection Metal-Organic Chemical Vapor Deposition (MOCVD) to produce thin films or as highly specific catalysts for olefin polymerization, demonstrating a shift from using simple alkoxide mixtures to employing structurally engineered molecular precursors. nih.govmdpi.comrsc.org

属性

IUPAC Name |

butan-1-ol;propan-2-ol;titanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.C3H8O.Ti/c1-2-3-4-5;1-3(2)4;/h5H,2-4H2,1H3;3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWUCPZJJSSOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CC(C)O.[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68955-22-6 | |

| Record name | Titanium, Bu alc. iso-Pr alc. complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068955226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, Bu alc. iso-Pr alc. complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, Bu alc. iso-Pr alc. complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Structural Elucidation of Titanium, Butyl Alcohol, Isopropyl Alcohol Complexes

Spectroscopic Characterization Techniques for Molecular Structure

The elucidation of the molecular structures of titanium, butyl alcohol, and isopropyl alcohol complexes in solution relies heavily on a suite of spectroscopic methods. These techniques provide detailed insights into the local chemical environment of specific atoms, the connectivity of the molecular framework, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of titanium alkoxide complexes. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the ligands surrounding the titanium center.

Proton (¹H) NMR spectroscopy is highly sensitive to the environment of the protons within the butoxy and isopropoxy ligands. The chemical shifts and coupling patterns of these protons provide direct evidence of the ligand's coordination mode (terminal or bridging) and the presence of different alkoxide groups within a single complex.

In mixed-ligand complexes of titanium with butanol and isopropanol (B130326), the ¹H NMR spectrum would be expected to show distinct sets of signals for each type of alkoxide. For instance, the methine proton of a terminal isopropoxide ligand typically appears as a septet, while the methylene (B1212753) protons adjacent to the oxygen in a butoxide ligand appear as a triplet. researchgate.net Upon coordination to a titanium center, these signals often shift downfield and may broaden due to exchange processes or changes in the electronic environment. In oligomeric structures, the presence of both terminal and bridging alkoxide groups leads to a more complex spectrum with multiple, often overlapping, signals for each type of proton. For example, studies on titanium(IV)-butoxide have identified and distinguished the characteristic chemical shifts of the alkyl groups bound to the titanium cation. researchgate.net

| Proton Type | Typical Chemical Shift (ppm) for Free Alcohol | Expected Chemical Shift (ppm) in Ti Complex | Multiplicity |

| iso-propoxy CH | ~4.0 | 4.3 - 4.9 | septet |

| iso-propoxy CH₃ | ~1.2 | 1.2 - 1.5 | doublet |

| n-butoxy O-CH₂ | ~3.6 | 3.9 - 4.5 | triplet |

| n-butoxy CH₂ | 1.3 - 1.6 | 1.4 - 1.8 | multiplet |

| n-butoxy CH₂ | 1.3 - 1.6 | 1.4 - 1.8 | multiplet |

| n-butoxy CH₃ | ~0.9 | 0.9 - 1.1 | triplet |

Note: This table presents expected values. Actual chemical shifts can vary based on solvent, concentration, and the specific structure of the complex.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the alkoxide ligands. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms, allowing for the unambiguous identification of different alkoxide groups and their coordination environments.

Variable-temperature ¹³C NMR studies on titanium alkoxides have been instrumental in understanding the equilibria between monomeric, dimeric, and trimeric species in solution. researchgate.net For a mixed butoxide-isopropoxide complex, distinct signals would be observed for the carbons of each ligand. The carbons directly bonded to oxygen (C-O) are particularly informative, as their chemical shifts are sensitive to whether the alkoxide group is terminal or bridging. For example, in studies of titanium tetra-n-butoxide, the carbon signals of the butoxy groups are well-resolved and can be assigned to their specific positions in the alkyl chain. nih.gov Similarly, the methine and methyl carbons of the isopropoxide ligand show characteristic shifts. rsc.org The presence of multiple signals for a given carbon type can indicate the existence of different oligomeric forms or isomers in solution.

| Carbon Type | Expected Chemical Shift (ppm) in Ti Complex |

| iso-propoxy C H | 70 - 80 |

| iso-propoxy C H₃ | 25 - 28 |

| n-butoxy O-C H₂ | 65 - 75 |

| n-butoxy C H₂ | 30 - 35 |

| n-butoxy C H₂ | 18 - 22 |

| n-butoxy C H₃ | 13 - 15 |

Note: This table presents expected values. Actual chemical shifts can vary based on solvent, concentration, and the specific structure of the complex.

While not intrinsic to simple titanium, butanol, and isopropanol complexes, the introduction of phosphorus-containing ligands, such as phosphinates or phosphonates, allows for the use of ³¹P NMR spectroscopy. This technique is highly sensitive and provides a direct probe of the phosphorus environment, offering valuable structural information.

In studies of titanium alkoxide phosphonate (B1237965) complexes, ³¹P NMR has been used to investigate the binding modes of the phosphonate ligand to the titanium oxo-alkoxide core and to assess the stability of these complexes in solution. chemrxiv.orgresearchgate.net The ³¹P chemical shifts are highly dependent on the coordination number of the phosphorus atom and the nature of the groups attached to it. For instance, the reaction of titanium(IV) isopropoxide with phosphonic acids yields complexes where the ³¹P NMR spectra reveal multiple resonances, indicating different phosphorus environments within the cluster. researchgate.netmdpi.com These distinct signals can be assigned to phosphonate groups in different bridging modes (e.g., µ₂ or µ₃) within the titanium-oxo core. chemrxiv.org

| Complex Fragment | 31P Chemical Shift (ppm) |

| [Ti₄(μ-ⁱOPr)₄(acac)₄(tBPA)₄] | 16.81 - 27.03 |

| [Ti₆(μ₂-O)(μ₃-O)₂(μ₂-OEt)₅(μ-OEt)₆(tBPA)₃(HtBPA)] | 20.98 - 35.31 |

Data sourced from a study on tert-butylphosphonic acid (tBPA) complexes with titanium ethoxide and isopropoxide derivatives. chemrxiv.org The ranges reflect the presence of multiple, distinct phosphorus environments in the cluster.

For hybrid organic-inorganic materials where titanium alkoxide complexes are reacted with silicon-based compounds (e.g., silanes or siloxanes), ²⁹Si NMR spectroscopy is a powerful tool for structural analysis. It provides information on the connectivity of the silicon atoms and the formation of Ti-O-Si linkages.

The chemical shifts in ²⁹Si NMR are typically categorized based on the number of oxygen atoms attached to the silicon, using the T-notation (for R-SiO₃) or Q-notation (for SiO₄). For example, in the study of titanium dioxide surfaces functionalized with silane (B1218182) coupling agents, ²⁹Si NMR is used to identify the nature of the silicon species on the surface. rsc.org Signals corresponding to T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and T³ (three Si-O-Si bonds) structures can be distinguished, providing insight into the degree of condensation of the silane on the titania surface. The formation of direct Ti-O-Si bonds would also influence the ²⁹Si chemical shift, typically causing a downfield shift compared to a Si-O-Si environment.

| Silicon Environment | Typical Chemical Shift Range (ppm) |

| T¹ (RSi(OR')₂(O-M)) | -45 to -55 |

| T² (RSi(OR')(O-M)₂) | -55 to -65 |

| T³ (RSi(O-M)₃) | -65 to -75 |

Note: This table presents typical ranges for organosilanes condensed on a metal oxide (M = Ti, Si) surface. rsc.org The exact shifts depend on the organic group R and the specific bonding environment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. It is particularly useful for identifying the types of chemical bonds and functional groups present in a complex.

In the context of titanium alkoxide complexes, FTIR and Raman spectra are characterized by specific bands corresponding to C-H, C-C, and C-O stretching and bending vibrations of the butoxy and isopropoxy ligands. More importantly, the Ti-O stretching vibrations, which typically appear in the low-frequency region (400-700 cm⁻¹), provide direct information about the titanium-oxygen bonds. rsc.org The positions and number of these Ti-O bands can help distinguish between terminal and bridging alkoxide groups. For example, bridging Ti-O-Ti bonds generally have lower vibrational frequencies than terminal Ti-O bonds. The analysis of these spectra, often supported by theoretical calculations, is a key component in the structural elucidation of these titanium complexes.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns. For titanium alkoxide complexes, which have a tendency to form oligomers, mass spectrometry can help to identify the nuclearity (the number of titanium atoms) of the species present in the gas phase.

Electrospray ionization (ESI) and atmospheric solids analysis probe (ASAP) mass spectrometry are particularly useful for the analysis of these relatively non-volatile and air-sensitive compounds. bohrium.comnih.gov Studies on related titanium alkoxide complexes have shown that dimeric and even higher-order oligomeric species can be observed in the mass spectrum. nih.gov

For a mixed butoxide-isopropoxide complex, one would expect to observe a series of molecular ions corresponding to the general formula [Tiₓ(OBu)y(OⁱPr)z]⁺, where x represents the nuclearity. The fragmentation of these complexes would likely proceed through the loss of alkoxy radicals (•OBu or •OⁱPr) or alcohol molecules (BuOH or ⁱPrOH). The relative abundance of the fragment ions can provide clues about the relative strengths of the different Ti-O bonds.

A study on dioximate-bridged titanium alkoxides demonstrated that the fragmentation pattern in low-energy collision-induced dissociation (CID) experiments can distinguish between different structural isomers. nih.gov This suggests that detailed mass spectrometric analysis could potentially differentiate between various arrangements of butoxide and isopropoxide ligands in a mixed complex.

| Ion Type | Expected m/z Pattern | Interpretation |

| Molecular Ion | [Ti(OBu)ₓ(OⁱPr)₄₋ₓ + H]⁺ or [Ti(OBu)ₓ(OⁱPr)₄₋ₓ + Na]⁺ | Confirms the molecular weight of the monomeric species. |

| Oligomeric Ions | [Ti₂(OBu)y(OⁱPr)z + H]⁺ or [Ti₂(OBu)y(OⁱPr)z + Na]⁺ | Indicates the presence of dimeric or higher oligomeric structures. |

| Fragment Ions | Loss of (OR), (HOR), etc. | Provides information on the bonding and structure of the complex. |

Table 4: Expected Mass Spectrometry Data for Titanium Butoxide Isopropoxide Complexes.

X-ray Diffraction Analysis for Solid-State Molecular Architectures

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. While obtaining suitable single crystals of mixed-ligand titanium alkoxides can be difficult due to ligand scrambling and the tendency to form oils or amorphous solids, the structures of the parent titanium(IV) isopropoxide and related alkoxides provide a strong basis for understanding the likely architectures of the mixed complexes.

Titanium alkoxides frequently form oligomeric structures in the solid state. For example, crystalline titanium methoxide (B1231860) is tetrameric, [Ti₄(OCH₃)₁₆]. wikipedia.org Titanium(IV) neopentoxide has been structurally characterized as a dimer, [Ti(ONp)₄]₂, where each titanium atom is five-coordinate. nih.gov The degree of oligomerization is often influenced by the steric bulk of the alkoxy groups. The less sterically demanding the alkoxide, the higher the tendency to form oligomers.

Powder X-ray diffraction (PXRD) can be used to analyze solid materials that are not single crystals. researchgate.net While PXRD does not provide the detailed atomic coordinates of a single-crystal structure determination, it can be used to identify the crystalline phases present in a sample and to assess its crystallinity. For a solid mixed butoxide-isopropoxide complex, PXRD could indicate whether it is crystalline or amorphous.

| Compound | Formula | Solid-State Structure | Coordination Number of Ti |

| Titanium Methoxide | Ti(OCH₃)₄ | Tetrameric, [Ti₄(OCH₃)₁₆] wikipedia.org | 6 |

| Titanium Ethoxide | Ti(OCH₂CH₃)₄ | Trimeric in solution/liquid wikipedia.org | 5 or 6 |

| Titanium Isopropoxide | Ti(OCH(CH₃)₂)₄ | Monomeric in nonpolar solvents wikipedia.org | 4 (monomer), 5 or 6 (oligomer) |

| Titanium Neopentoxide | Ti(OCH₂C(CH₃)₃)₄ | Dimeric, [Ti₂(ONp)₈(μ-ONp)₂] nih.gov | 5 |

| Titanium Butoxide Isopropoxide Complex | Ti(OBu)ₓ(OⁱPr)₄₋ₓ | Predicted to be oligomeric (e.g., dimeric) | Predicted to be 5 or 6 |

Table 5: Structural Characteristics of Titanium Alkoxides and Predicted Structure for the Mixed Complex.

Single-Crystal X-ray Diffraction for Precise Structural Determination

Single-crystal X-ray diffraction (SC-XRD) is an indispensable technique for the unambiguous determination of the molecular structures of titanium alkoxide complexes. youtube.com It provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms, revealing the intricate ways in which titanium centers coordinate with butoxy and isopropoxy ligands.

Through SC-XRD, researchers have characterized a range of molecular architectures. For instance, the reaction of titanium(IV) isopropoxide with other ligands can yield mononuclear, dinuclear, and trinuclear products. researchgate.net In one study, a hexanuclear titanium oxo-alkoxide cluster, Ti₆(μ₂-O)₂(μ₃-O)₂(μ₂-OC₄H₉)₂(OC₄H₉)₆(OOCCCl₃)₈, was isolated and its structure fully elucidated by SC-XRD after being crystallized from a toluene (B28343) solution. researchgate.net This analysis revealed a complex core made of two Ti₂O₁₀ units linked by two corner-sharing octahedra. researchgate.net

Similarly, the structures of new titanium(IV) complexes with diolate ligands, synthesized from Ti(OiPr)₄, were definitively established using X-ray diffraction. nih.gov These studies confirmed the dimeric nature of the complexes, with each titanium ion coordinated to two isopropoxy groups and bridging diolate ligands. nih.gov The data obtained from SC-XRD are crucial for understanding the subtle interplay of steric and electronic factors that govern the self-assembly of these molecules.

Selected Crystallographic Data for Titanium Alkoxide Complexes

| categoryCompound/Complex | scatter_plotCoordination Geometry | hubKey Structural Feature | sourceReference |

|---|---|---|---|

| Ti₆(μ₂-O)₂(μ₃-O)₂(μ₂-OC₄H₉)₂(OC₄H₉)₆(OOCCCl₃)₈ | Octahedral | Hexanuclear oxo-alkoxide cluster | researchgate.net |

| [Ti(N,O)₂(OiPr)₂] | Distorted Octahedral | Mononuclear bis-picolinamide species | researchgate.net |

| [(N,O)Ti(OiPr)₂]₂[μ-OiPr]₂ | Octahedral | Dinuclear, isopropoxide-bridged | researchgate.net |

| Ti(IV) complexes with diolate ligands | Distorted Square Pyramid | Dimeric, Ti₂O₂ core | nih.gov |

| (NH₄)₂[Ti(C₄H₆O₃)₃]∙3.5H₂O | Highly Distorted Octahedral | Mononuclear, TiO₆ core | nih.gov |

Powder X-ray Diffraction for Bulk Material Characterization

In the context of materials derived from titanium butoxide and isopropoxide precursors, PXRD analysis is critical. For example, in sol-gel synthesis, which often uses these alkoxides, PXRD patterns can confirm the formation of amorphous or crystalline TiO₂ and track phase transformations upon heat treatment. researchgate.netaau.dkresearchgate.net Studies have shown that materials synthesized at room temperature are often amorphous, with the crystalline anatase phase appearing only after calcination at temperatures above 300 °C. aau.dk The breadth of the diffraction peaks in a PXRD pattern can also be used to estimate the size of the nanoparticles formed, using the Scherrer equation. mdpi.comijsrst.com

Analysis of Coordination Geometries and Ligand Environments

The coordination chemistry of titanium in these complexes is dominated by its tendency to achieve a higher coordination number than the four suggested by the simple formula Ti(OR)₄. quora.com This is a key reason for the prevalence of oligomeric structures.

Octahedral Coordination Spheres Around Titanium

Although titanium(IV) alkoxides have the empirical formula Ti(OR)₄, the titanium center rarely remains four-coordinate and tetrahedral. quora.comwikipedia.org Instead, it acts as a Lewis acid, accepting electron pairs from the oxygen atoms of neighboring alkoxide ligands to achieve a more stable, six-coordinate octahedral geometry. quora.comwikipedia.orglibretexts.org This is energetically favorable as it allows for the formation of more bonds. libretexts.orgscribd.com In many of the characterized crystal structures, including complex clusters, each titanium atom is surrounded by six oxygen atoms in a distorted octahedral environment. nih.govquora.comresearchgate.net This hexacoordination is facilitated by the formation of bridges between titanium centers by the alkoxide ligands.

Tetrahedral and Distorted Geometries

While octahedral coordination is prevalent, other geometries are observed. The monomeric form of titanium isopropoxide, Ti{OCH(CH₃)₂}₄, is considered to have a tetrahedral structure in the gas phase or when steric hindrance prevents oligomerization. quora.comwikipedia.org However, in the solid state or in solution, association quickly occurs. quora.com

More commonly, the coordination polyhedra observed in crystal structures are described as distorted versions of ideal geometries. For instance, single-crystal X-ray studies have identified distorted octahedral geometries in various complexes. nih.govresearchgate.net In some cases, such as in certain dimeric complexes, the coordination environment around the titanium ion is best described as a distorted square pyramid. nih.gov These distortions arise from the geometric constraints of forming rings and clusters, the different steric requirements of the ligands, and the presence of different types of ligands (e.g., bridging vs. terminal).

Bridging and Terminal Ligand Orientations

A fundamental aspect of the structural chemistry of titanium butoxide and isopropoxide complexes is the dual role of the alkoxide ligands. They can act as either terminal ligands, bonded to a single titanium atom, or as bridging ligands (μ-OR), bonded to two or even three (μ₃-OR) titanium atoms. researchgate.netnih.gov

Terminal Ligands: These are typically found on the exterior of a cluster and are more susceptible to exchange or hydrolysis reactions. researchgate.net

Bridging Ligands (μ₂-OR and μ₃-OR): These are the cornerstone of oligomerization, linking titanium centers together to form dimers, trimers, and larger clusters. researchgate.netresearchgate.netnih.gov The formation of these bridges is what allows the titanium atoms to expand their coordination sphere to the preferred octahedral arrangement. quora.com For example, dinuclear complexes are often characterized by two bridging isopropoxide groups, [(μ-OiPr)₂], linking two titanium centers. researchgate.net

The balance between bridging and terminal ligands is influenced by factors such as the steric bulk of the alkyl group. The less bulky ethoxide and methoxide ligands have a greater tendency to form higher oligomers (tetramers) compared to the bulkier isopropoxide. quora.com

Study of Oligomeric and Cluster Structures

Titanium alkoxides, including those of butanol and isopropanol, readily form oligomers and complex oxo-alkoxo clusters, especially in the presence of water. researchgate.netnih.gov The degree of oligomerization is a defining feature of their chemistry.

In the absence of moisture, titanium isopropoxide exists as a monomer, while titanium n-butoxide is primarily trimeric in solution. The structure of crystalline titanium ethoxide is a tetramer, [Ti(OEt)₄]₄, and similar tetrameric clustering is common for less sterically hindered alkoxides. quora.com

Hydrolysis, even with trace amounts of water, leads to the formation of oxo-alkoxo clusters. In these structures, μ-oxo (O²⁻) ligands are incorporated along with the alkoxide groups. A wide variety of these clusters have been synthesized and structurally characterized. Examples include:

Dinuclear and Trinuclear Species: Simple oligomers like [(N,O)Ti(OiPr)₂]₂[μ-OiPr]₂ are formed through alkoxide bridges. researchgate.net

Hexanuclear Clusters: The complex Ti₆O₄(OiPr)₁₀(OMc)₂(O₃PR)₂ (where OMc is methacrylate) is an example of a mid-sized oxo-alkoxo cluster. nih.gov

Large Polyoxo-alkoxo Clusters: Even larger aggregates have been identified, such as the [Ti₁₇O₂₄(OPrⁱ)₂₀] cluster, which can be described as a non-charged lacunar super-Keggin complex. rsc.org

The formation and structure of these clusters are highly dependent on reaction conditions, including the specific alkoxide used, the concentration of reactants, and the amount of water present for hydrolysis. aau.dkresearchgate.net

Dimeric, Trimeric, and Higher Oligomeric Forms

The degree of oligomerization in titanium alkoxides, including those with butoxy and isopropoxy groups, is a fundamental aspect of their structural chemistry. The formation of dimers, trimers, and larger aggregates is common, driven by the tendency of the titanium atom to expand its coordination sphere. In the solid state, titanium alkoxides often exhibit well-defined oligomeric structures. For instance, titanium(IV) ethoxide has been shown to be a tetramer in its crystalline form. northwestern.edu Similarly, many titanium(IV) alkoxide complexes with various ligands have been found to form dimers in the solid state. researchgate.net

The reaction of titanium(IV) isopropoxide or n-butoxide with bidentate ligands frequently yields dimeric structures. researchgate.netbohrium.comresearchgate.net In these dimers, the two titanium centers are typically bridged by alkoxide groups. For example, a centrosymmetric dimeric complex, Ti₂(Oⁱ⁻Pr)₄(OOCCMe₂O)₂(ⁱ⁻PrOH)₂, features two titanium atoms bridged by the oxygen atoms of the chelating-bridging hydroxycarboxylate ligands. researchgate.net The coordination environment of each titanium atom is often completed by terminal alkoxide groups and, in some cases, coordinated solvent molecules like isopropanol. researchgate.net The general structure of these dimers can be represented as [(L)Ti(OR)₂]₂, where OR represents the butoxy or isopropoxy groups and L is another coordinating ligand. researchgate.net

The size of the alkoxide group can influence the degree of aggregation; bulkier alcohols like isopropanol tend to form less aggregated species compared to smaller alcohols like methanol (B129727), which forms tetramers. wikipedia.org The formation of mixed-ligand complexes containing both butoxy and isopropoxy groups can lead to a statistical distribution of these ligands in the various oligomeric forms present in solution.

| Complex Type | General Formula | Structural Features | Reference |

|---|---|---|---|

| Dimer | [Ti₂(OR)₆(L)₂] | Two titanium centers bridged by two or more alkoxide (OR) groups. L can be a coordinating ligand or solvent molecule. | researchgate.netresearchgate.netbohrium.com |

| Trimer | [Ti₃O(OR)₁₀] | A central oxygen atom bridging three titanium atoms, which are also linked by alkoxide groups. Often proposed for species in solution. | northwestern.edu |

| Tetramer | [Ti₄(OR)₁₆] | Observed for smaller alkoxides like methoxide and ethoxide in the solid state. Features a more complex, condensed core. | northwestern.eduwikipedia.org |

Titanium-Oxo Cluster Core Topologies (e.g., {Ti₈O₂}, {Ti₄O₂})

Partial hydrolysis of titanium alkoxides, a common process even with trace amounts of moisture, leads to the formation of titanium-oxo clusters. nih.gov These clusters are characterized by a core of titanium and oxygen atoms, stabilized by a shell of organic ligands, which can include the original butoxy and isopropoxy groups. The structure of these cores can vary significantly, from small units to large assemblies containing over 50 titanium atoms. nih.gov

Among the known topologies, the {Ti₄O₂} and {Ti₈O₂} cores are notable. A complex with the formula [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O has been structurally characterized, revealing a {Ti₄O₂} core stabilized by isobutoxide and acetylsalicylate ligands. nih.gov In this structure, two oxo ligands bridge the four titanium atoms, which are also linked by bridging isobutoxide groups. nih.gov

Larger clusters, such as those with a {Ti₈O₂} core, have also been synthesized. For instance, the complex [Ti₈(μ₃-O)₂(μ₂-O)₂(μ₂-OⁱPr)₄(OⁱPr)₈(O₃PC₆H₅)₄(cat)₂] features a core built from eight titanium atoms, two μ₃-oxo ligands, and two μ₂-oxo ligands, further stabilized by bridging and terminal isopropoxide groups and other organic ligands. rsc.org The formation and structure of these oxo-clusters are highly dependent on reaction conditions, including the nature of the alkoxide precursor, the presence of modifying ligands, and the amount of water available for hydrolysis. nih.govresearchgate.net

| Core Topology | Example Formula | Description of Core Structure | Reference |

|---|---|---|---|

| {Ti₄O₂} | [Ti₄O₂(OⁱBu)₁₀(asp)₂] | Four titanium atoms linked by two oxo ligands and bridging alkoxide groups. | nih.gov |

| {Ti₆O₂} | [Ti₆(μ₃-O)₂(μ₂-O)₂(μ₂-OⁱPr)₄(OⁱPr)₆(O₃PC₆H₅)₂(4-CBA)₂] | A core of six titanium atoms with μ₃- and μ₂-oxo bridges. | rsc.org |

| {Ti₈O₂} | [Ti₈(μ₃-O)₂(μ₂-O)₂(μ₂-OⁱPr)₄(OⁱPr)₈(O₃PC₆H₅)₄(cat)₂] | An octanuclear core featuring μ₃- and μ₂-oxo ligands bridging the metal centers. | rsc.org |

Dynamic Behavior of Complexes in Solution

In solution, titanium alkoxide complexes are not static entities but are involved in a series of dynamic equilibria. These processes include the exchange of ligands, intramolecular rearrangements, and interactions with solvent molecules, all of which influence the nature of the species present.

Ligand Lability and Exchange Processes

A key characteristic of titanium alkoxide complexes is the lability of the alkoxide ligands. When dissolved in an alcohol, a rapid exchange known as alcoholysis or alcohol interchange can occur. scispace.com This process is represented by the equilibrium:

Ti(OR)ₙ + xR′OH ⇌ Ti(OR)ₙ₋ₓ(OR′)ₓ + xROH scispace.com

For a system containing titanium butoxide and isopropyl alcohol, this equilibrium allows for the formation of mixed-ligand species, Ti(OBu)₄₋ₓ(OⁱPr)ₓ. The position of this equilibrium depends on the relative concentrations of the alcohols and the thermodynamic stability of the resulting mixed alkoxides. This ligand exchange is not limited to solvent molecules; different alkoxide groups within an oligomeric structure can also exchange positions, a process that can be observed using NMR spectroscopy. researcher.life The rate of these exchange reactions is generally fast on the NMR timescale at room temperature.

Fluxionality and Stereochemical Non-rigidity

Titanium alkoxide complexes often exhibit fluxional behavior in solution, meaning that their atoms undergo rapid rearrangement between chemically equivalent, but structurally distinct, positions. researcher.life This stereochemical non-rigidity can involve the rotation of ligands and the rapid exchange between terminal and bridging alkoxide groups within an oligomeric framework. researcher.life

For certain titanium complexes, this fluxionality is reflected in their NMR spectra. At room temperature, dynamic processes can make chemically distinct ligands appear equivalent, resulting in simplified spectra. researchgate.net Upon cooling, these exchange processes can be slowed, leading to decoalescence and the appearance of separate signals for the non-equivalent ligands. This behavior highlights the low energy barrier for intramolecular rearrangements in these systems. researchgate.netnih.gov

Solvation Effects on Solution Structures

The nature of the solvent plays a critical role in determining the structure of titanium alkoxides in solution. The solvent can influence the degree of oligomerization and the composition of the coordination sphere. scispace.com In nonpolar solvents, titanium isopropoxide exists primarily as a monomer, whereas in its parent alcohol, it is more likely to form oligomeric species through intermolecular association. wikipedia.org

The solvent can also act as a ligand, coordinating directly to the titanium center and altering the structure of the complex. researchgate.netscispace.com This is particularly true for alcohol solvents, which can participate in the alcohol interchange reactions mentioned previously. The characteristics of the solvent, such as the length of its alkyl chain, can directly influence the composition and structure of the final products formed in sol-gel processes. scispace.comresearchgate.net The interaction with the solvent affects not only the molecular structure of the precursor but also its subsequent reactivity, for example, towards hydrolysis and condensation. psu.edu

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| BuOH | n-Butanol |

| iso-PrOH | Isopropyl alcohol (Isopropanol) |

| Titanium butoxide | Titanium(IV) butoxide |

| Titanium isopropoxide | Titanium(IV) isopropoxide |

| OⁱBu | Isobutoxide |

| asp | Acetylsalicylate |

| cat | Catecholate |

| 4-CBA | 4-Cyanobenzoate |

Catalytic Applications of Titanium, Butyl Alcohol, Isopropyl Alcohol Complexes

General Principles of Catalysis by Titanium Alkoxide Complexes

The catalytic activity of titanium alkoxide complexes is governed by several fundamental principles. The titanium center, typically in the +4 oxidation state, acts as a Lewis acid, capable of coordinating with substrate molecules. wikipedia.orgwikipedia.org This coordination activates the substrate for subsequent reactions. The reactivity of these complexes is influenced by the nature of the alkoxide groups (OR) and the coordination number of the titanium atom. rsc.org

A key mechanism in many polymerizations catalyzed by these complexes is the coordination-insertion mechanism . nih.govmdpi.com In this process, a monomer molecule first coordinates to the Lewis acidic titanium center. This is followed by the insertion of the monomer into the existing titanium-alkoxide or titanium-polymer chain bond, leading to chain propagation. mdpi.comacs.org

The chemical reactivity of titanium(IV) alkoxides is also dictated by the distinction between terminal and bridging alkoxide groups in polynuclear species. rsc.org Bridging alkoxides are generally more basic and can be selectively substituted. rsc.org Furthermore, the combination of the Lewis acidic titanium center and the Brønsted basicity of ligands or in situ formed carboxylate groups can create an amphoteric catalyst, where hydrogen bonding plays a crucial role in pre-organizing substrates and stabilizing transition states. researchgate.net The specific ligands attached to the titanium can be engineered to control catalytic activity and selectivity in various reactions, including esterification and polymerization. researchgate.netrsc.org

Polymerization Catalysis

Titanium alkoxide complexes, including those of isopropanol (B130326) and butanol, are highly effective as catalysts or pre-catalysts for producing a variety of polymers. guidechem.comatamanchemicals.comnih.gov They are instrumental in both the polymerization of unsaturated monomers like olefins and the ring-opening polymerization of cyclic esters.

Olefin Polymerization and Copolymerization

Titanium(IV) alkoxide complexes are foundational to Ziegler-Natta catalysis and continue to be developed as post-metallocene catalysts for olefin polymerization. bohrium.commdpi.com When activated by specific co-catalysts, these complexes can polymerize ethylene (B1197577) and copolymerize it with α-olefins such as 1-hexene (B165129) and 1-octene. bohrium.comcjps.orgnih.gov

These catalytic systems are capable of producing ultra-high molecular weight polyethylene (B3416737) (UHMWPE), a polymer with exceptional mechanical properties. bohrium.commdpi.com The activity of the catalyst and the properties of the resulting polymer are highly dependent on the ligand structure of the titanium complex and the nature of the activator used. cjps.orgnih.gov For instance, titanium(IV) complexes with diolate ligands, when activated by a binary system like dibutylmagnesium (B73119) (Bu₂Mg) combined with an organoaluminum compound (e.g., Et₂AlCl), demonstrate high productivity. bohrium.comnih.gov The resulting UHMWPE often features a low density of macromolecular entanglements, which allows for processing into high-strength and high-modulus films. cjps.orgnih.gov

The copolymerization of ethylene with α-olefins using these systems yields high molecular weight semicrystalline elastomeric polymers. bohrium.comresearchgate.net The incorporation of the comonomer can be controlled by the catalyst design. cjps.org

Table 1: Ethylene Polymerization and Copolymerization with Titanium Alkoxide-Based Catalysts

| Titanium Pre-catalyst Type | Co-catalyst/Activator | Monomer(s) | Key Polymer Product(s) | Productivity/Activity | Reference |

|---|---|---|---|---|---|

| Ti(IV) complexes with fluorinated diolate ligands | Bu₂Mg + EtnAlCl₃-n | Ethylene | Ultra-High Molecular Weight Polyethylene (UHMWPE) | High | bohrium.com |

| Ti(IV) complexes with phenoxyimine ligands (including iPrO outgoing ligands) | EtnAlCl₃-n + Bu₂Mg | Ethylene | UHMWPE (Mv up to 7.1x10⁶ Da) | 1600–3830 kg polymer·mol Ti⁻¹·h⁻¹·atm⁻¹ | cjps.org |

| Ti(OBu)₄ supported on PVC | Triethylaluminium (TEA) | Ethylene | Polyethylene (PE) | Activity dependent on [Al]/[Ti] ratio | mdpi.com |

| Ti(IV) complexes with camphyl-linker diolate ligands | EtnAlCl₃-n + Bu₂Mg | Ethylene, 1-Octene | UHMWPE (Mv up to 10 million Da), Ethylene/1-octene copolymer | Up to 3300 kg/molTi·atm·h | nih.gov |

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactides, Caprolactones)

Titanium alkoxide complexes are efficient initiators for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (ε-CL) and lactide (LA), producing biodegradable polyesters such as polycaprolactone (B3415563) (PCL) and polylactide (PLA). nih.govresearchgate.net These catalysts are valued for their high efficiency and lower toxicity compared to traditional tin-based catalysts. nih.govacs.org The polymerization typically proceeds via the coordination-insertion mechanism, where the cyclic ester monomer coordinates to the titanium center and then inserts into the Ti-alkoxy bond, propagating the polymer chain. nih.govmdpi.comacs.org

Titanium complexes featuring various ancillary ligands, such as benzotriazole (B28993) phenoxides or chalcogen-bridged diaryloxo ligands, have been shown to be active catalysts for the ROP of these monomers. acs.orgacs.org The choice of ligand and reaction conditions can impart a "living" or "immortal" character to the polymerization, allowing for precise control over the final polymer architecture. acs.org

Control over Polymer Molecular Weight and Polydispersity

A key advantage of using titanium alkoxide catalysts in ROP is the ability to control the molecular weight (Mₙ) and polydispersity index (PDI) of the resulting polyesters. mdpi.comnsf.gov The molecular weight can often be tuned by adjusting the initial molar ratio of the monomer to the catalyst. acs.orgacs.org An increase in this ratio generally leads to a linear increase in the polymer's molecular weight. acs.orgacs.org

Many of these catalytic systems exhibit living polymerization characteristics, which results in polymers with narrow molecular weight distributions (low PDI values, often below 1.5). acs.orgpolympart.com This indicates that initiation is fast relative to propagation and that chain-transfer or termination reactions are minimal. polympart.com The addition of an external alcohol, such as isopropanol or benzyl (B1604629) alcohol, can act as a chain transfer agent. nih.govacs.org This allows for the production of multiple polymer chains per metal center (an "immortal" polymerization) and provides another method for controlling and often reducing the final molecular weight. nih.govacs.org

Table 2: Control of Polymer Properties in ROP of Cyclic Esters with Titanium Catalysts

| Titanium Catalyst | Monomer | Key Finding | Molecular Weight (Mₙ) | Polydispersity (PDI) | Reference |

|---|---|---|---|---|---|

| [(μ-C8BTP)Ti(OiPr)₃]₂ | ε-Caprolactone (ε-CL) | Mₙ increases linearly with [ε-CL]₀/[Ti]₀ ratio. | Tunable | Narrow | acs.org |

| Titanium complexes with alkoxy or aryloxy ligands | ε-Caprolactone (ε-CL) | Isopropoxy-containing catalysts showed higher conversion than chloro-analogs. | 4,800 - 10,900 g/mol | 1.45 - 2.28 | nih.govacs.org |

| Titanium complexes with atrane and tridentate ligands | ε-Caprolactone (ε-CL) | Addition of benzyl alcohol (BnOH) can accelerate polymerization and affect Mₙ. | 5,000 - 96,000 g/mol (PCL) | ~2 - 2.8 | nih.govacs.org |

| Tellurium-bridged bis(aryloxo)titanium complex | ε-CL, L-Lactide | Controlled polymerization in anisole (B1667542) or dioxane. | Controlled | Narrow | acs.org |

Role of Co-catalysts and Initiators

In many catalytic applications of titanium alkoxides, the primary complex is a pre-catalyst that requires activation by a co-catalyst to generate the active catalytic species. mdpi.com

In olefin polymerization , organoaluminum compounds are the most common co-catalysts. mdpi.com These include alkylaluminums like triethylaluminium (TEA) and alkylaluminum chlorides (e.g., Et₂AlCl, Et₃Al₂Cl₃), often used in combination with magnesium compounds like Bu₂Mg. bohrium.commdpi.comnih.gov The role of the co-catalyst is to alkylate the titanium center, creating a titanium-carbon bond that serves as the active site for olefin insertion. They also act as scavenging agents, removing impurities from the reaction medium that could deactivate the catalyst. mdpi.com

In the ring-opening polymerization of cyclic esters , the titanium alkoxide itself can serve as the initiator, with the alkoxide group (e.g., isopropoxide, butoxide) being the initial nucleophile that attacks the monomer and becomes the starting end-group of the polymer chain. nih.govacs.org In this context, other reagents are often referred to as co-initiators or chain transfer agents rather than co-catalysts. Alcohols (ROH), such as isopropanol, butanol, or benzyl alcohol, are frequently added to the system. nih.govwikipedia.org These alcohols can react with the titanium center in a rapid exchange with the growing polymer chain, initiating new chains. nih.gov This process, characteristic of immortal ROP, allows for the synthesis of multiple polymer chains from a single catalyst molecule and provides an effective means to control the polymer's molecular weight. nih.govacs.org

Oxidation Reactions

Titanium alkoxide complexes, particularly those involving butyl and isopropyl alcohol, are versatile catalysts in a range of oxidation reactions. Their utility stems from their ability to coordinate with both the substrate and the oxidant, facilitating stereocontrolled oxygen transfer.

Asymmetric Epoxidation of Allylic Alcohols

A cornerstone of asymmetric catalysis is the Sharpless-Katsuki epoxidation, a highly reliable and enantioselective method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols. organicreactions.orgmdpi.comresearchgate.net This reaction employs a catalyst system typically formed from titanium(IV) isopropoxide, a chiral dialkyl tartrate (like diethyl tartrate, DET), and an oxidant, most commonly tert-butyl hydroperoxide (TBHP). organicreactions.orgwayne.eduslideshare.net The reaction is renowned for its high enantioselectivity, often exceeding 90% enantiomeric excess (ee), and proceeds under mild conditions with excellent chemical yield. organicreactions.orgresearchgate.net

The active catalyst is a dimeric titanium complex, [Ti(DET)(O-i-Pr)2]2, which forms in situ. wayne.edu The predictability of the stereochemical outcome is a key feature of this reaction; the choice of the tartrate enantiomer dictates which face of the alkene is epoxidized. oregonstate.edu For instance, using (+)-diethyl tartrate directs the epoxidation to one face of the C=C double bond, while (-)-diethyl tartrate directs it to the opposite face, providing access to either enantiomer of the product epoxide. oregonstate.edu

The mechanism involves the coordination of the allylic alcohol and the hydroperoxide to the titanium center of the chiral catalyst. oregonstate.eduorganic-chemistry.org This creates a rigid transition state where the oxygen atom from the peroxide is transferred to the double bond of the allylic alcohol in a highly controlled manner, leading to the observed high enantioselectivity. mdpi.comwayne.edu A novel methodology has also been described using Ti(III) species, generated from the reduction of Ti(IV) complexes, for the epoxidation of a broad range of allylic alcohols, including tertiary ones that are not reactive under standard Sharpless conditions. researchgate.netacs.org

Table 1: Representative Examples of Sharpless-Katsuki Asymmetric Epoxidation

| Allylic Alcohol Substrate | Chiral Ligand | Oxidant | Product Enantiomeric Excess (% ee) |

| Geraniol | (+)-DIPT | TBHP | >95 |

| (Z)-3-Methyl-2-penten-1-ol | (-)-DET | TBHP | 95 |

| Cinnamyl alcohol | (+)-DIPT | TBHP | 96 |

| Allyl alcohol | (+)-DET | TBHP | >90 wayne.edu |

Data compiled from established results in organic synthesis literature.

Asymmetric Oxidation of Prochiral Sulfides

Titanium complexes, including those derived from titanium isopropoxide, are also employed in the asymmetric oxidation of prochiral sulfides to chiral sulfoxides. lookchem.comacs.org Chiral sulfoxides are valuable intermediates in organic synthesis. lookchem.com The initial systems for this transformation were modifications of the Katsuki-Sharpless reagent. lookchem.com

Various chiral ligands have been developed to improve the enantioselectivity of titanium-catalyzed sulfide (B99878) oxidation. These include chiral Schiff bases and salan ligands. lookchem.comresearchgate.net For instance, titanium-salan complexes have been used with aqueous hydrogen peroxide as the oxidant to produce optically active sulfoxides with good to high enantioselectivities (up to 97% ee) through a tandem process of enantioselective oxidation and kinetic resolution. lookchem.com The use of environmentally benign oxidants like H2O2 is a significant advantage. researchgate.net

Table 2: Titanium-Catalyzed Asymmetric Oxidation of Methyl Phenyl Sulfide

| Catalyst System | Oxidant | Solvent | Conversion (%) | Enantiomeric Excess (% ee) |

| Ti(OiPr)4 / (+)-DET | t-BuOOH | Toluene (B28343) | 91 | 88 |

| Ti-Salan Complex | H2O2 | Dichloromethane | >99 | 97 |

| Ti(OiPr)4 / Chiral Schiff Base | H2O2 | Methanol (B129727) | ~95 | 85 |

Data is illustrative and compiled from various research findings. lookchem.comresearchgate.net

Photo-redox Catalysis and Mechanistic Insights

Titanium complexes are increasingly being explored in the realm of photo-redox catalysis, where visible light is used to drive chemical reactions. digitellinc.commorressier.com Titanium-oxo-alkoxide clusters can absorb UV light, initiating an oxo-to-metal charge transfer, which is analogous to the valence-to-conduction band excitation in bulk TiO2. digitellinc.commorressier.com This process can lead to charge separation and productive photochemistry, even in small, atomically precise molecular clusters. digitellinc.commorressier.com

In some systems, titanium dioxide (TiO2) in conjunction with a tertiary amine like triethylamine (B128534) (TEA) can form a surface complex that harvests visible light, enabling the aerobic oxidation of sulfides to sulfoxides at room temperature. semanticscholar.org Here, TEA acts as a redox mediator, shuttling electrons during the oxidation process. semanticscholar.org

Furthermore, titanocene (B72419) complexes have been utilized as photoredox catalysts. rsc.org For example, the combination of photoredox catalysis with titanium complexes has enabled challenging transformations like the diastereoselective pinacol (B44631) coupling of aromatic aldehydes. unimi.it By using a specific organic dye as a photosensitizer, Ti(IV) can be selectively reduced to Ti(III), which then promotes the coupling reaction with high diastereoselectivity (d.r. > 20:1) and, with a chiral Salen-Ti complex, high enantioselectivity (up to 92% ee). unimi.it This dual catalytic approach, combining a photosensitizer with a titanium complex, has also been applied to the allylation of aldehydes. rsc.orgresearchgate.net

Transesterification and Esterification Processes

Titanium alkoxides, such as titanium(IV) isopropoxide and titanium(IV) butoxide, are effective catalysts for esterification and transesterification reactions. nih.govgoogle.comgoogle.com These reactions are fundamental in organic synthesis and have large-scale industrial applications, most notably in the production of biodiesel. acs.orgmdpi.comdntb.gov.ua

Titanium-based catalysts offer an alternative to traditional acid catalysts (e.g., sulfuric acid), which can cause side reactions or decomposition of sensitive substrates. nih.govresearchgate.net A methodology using titanium catalysts facilitated by microwave heating has been shown to complete esterification and transesterification reactions within an hour. nih.govresearchgate.net This method is compatible with a wide range of substrates, including aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols. nih.govresearchgate.net

In biodiesel production, triglycerides from vegetable oils are transesterified with a short-chain alcohol, like methanol or isopropanol, to produce fatty acid alkyl esters. acs.orgmdpi.com Titanium isopropoxide has been studied as a catalyst for this process. acs.org Kinetic studies on the transesterification of monoolein (B16389) with titanium isopropoxide revealed the reaction to be second-order with respect to isopropyl alcohol. acs.org Additionally, mixed-metal oxide catalysts containing titanium, such as TiO2-MgO and TiO2-ZnO, have been developed as stable, heterogeneous catalysts for converting waste cooking oil and palm oil into biodiesel. nih.govresearchgate.netnih.gov

Carbon-Carbon Bond Forming Reactions

Titanium complexes are also potent catalysts for enantioselective carbon-carbon bond forming reactions, providing pathways to valuable chiral building blocks.

Enantioselective Silylcyanation of Aldehydes

The addition of a cyanide group to an aldehyde, known as cyanation, creates cyanohydrins, which are versatile intermediates in the synthesis of α-hydroxy acids and β-amino alcohols. researchgate.net The enantioselective addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes using chiral titanium catalysts is a well-established method for producing optically active cyanohydrins. acs.orgscilit.com

Catalysts for this transformation are often prepared in situ from a titanium alkoxide, such as titanium(IV) isopropoxide, and a chiral ligand. researchgate.netacs.org Chiral Schiff bases derived from amino alcohols have proven to be effective ligands. acs.orgscilit.com These catalyst systems can convert a variety of aromatic, conjugated, heteroaromatic, and aliphatic aldehydes into their corresponding cyanohydrin trimethylsilyl ethers in high yields (90-99%) and with high enantioselectivities (up to 94% ee) under mild conditions. researchgate.net

Mechanistic studies, including density functional theory (DFT) calculations, suggest that a mononuclear titanium-chiral ligand complex is the dominant catalytic species. rsc.org The enantioselectivity is primarily determined by the energy difference in the transition states leading to the (S) and (R) products. rsc.orgnih.gov The development of multicomponent catalyst systems, sometimes involving a combination of chiral ligands, has also led to efficient enantioselective cyanation of aldehydes. nih.gov Covalently bridged dinuclear (salen)titanium complexes have shown extremely high efficiency, with turnover numbers up to 172,000 and ee values up to 97%, highlighting the power of cooperative catalysis between two metal centers. chemrxiv.orginfona.pl

Table 3: Enantioselective Silylcyanation of Benzaldehyde with TMSCN

| Catalyst System | Ligand Type | Yield (%) | Enantiomeric Excess (% ee) |

| Ti(Oi-Pr)4 / β-amino alcohol ligand | β-amino alcohol | 99 | 92 |

| Ti(Oi-Pr)4 / Chiral Schiff Base | Salen-type | 98 | 91 |

| Dinuclear (salen)titanium complex | Bridged Salen | >99 | 97 |

Data is illustrative and compiled from various research findings. researchgate.netchemrxiv.org

Other Addition and Coupling Reactions

While the primary catalytic applications of titanium alkoxides are extensively documented in polymerization and oxidation reactions, complexes involving both butanol and isopropanol ligands also exhibit activity in a range of other addition and coupling reactions. The in-situ formation of mixed-ligand species, Ti(OBu)x(O-iPr)y, through ligand exchange from mixtures of titanium(IV) isopropoxide and titanium(IV) butoxide, or by the reaction of one alkoxide with the other's parent alcohol, allows for a nuanced modulation of the catalyst's steric and electronic properties. This tunability can be advantageous in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One notable area is in the promotion of reductive cross-coupling reactions. For instance, low-valent titanium species, generated in situ from Ti(OiPr)4 and a Grignard reagent, are known to mediate the coupling of imines with terminal alkynes to furnish stereodefined allylic amines. While direct studies on the mixed butanol/isopropanol system are not extensively reported, the principles of these reactions are applicable. The nature of the alkoxide ligand influences the reactivity and stability of the key azatitanacyclopentene intermediates. The bulkier butoxide ligand, in comparison to the isopropoxide, can impact the stereoselectivity of the coupling process.

Furthermore, these titanium complexes can catalyze certain cyclization reactions. The Ti(OiPr)4/nBuLi system, for example, has been investigated for its catalytic role in [2+2+2] alkyne cyclotrimerization reactions. The efficiency of such transformations is sensitive to the steric bulk and electronic nature of the ligands attached to the titanium center. A mixed butoxide/isopropoxide system could, in principle, offer a balance between reactivity and selectivity, potentially leading to improved yields or different product distributions compared to the homoleptic alkoxide catalysts.

In the realm of C-N bond formation, titanium(IV) alkoxides have been shown to be efficient catalysts for the direct amidation of carboxylic acids. Comparative studies have demonstrated that both titanium(IV) isopropoxide and titanium(IV) butoxide are highly effective catalysts for this transformation. The choice of the alkoxide can influence the reaction kinetics, with the subtle differences in steric hindrance around the titanium center potentially affecting the rate of substrate coordination and product release.

The following table provides a comparative overview of the catalytic performance of titanium butoxide and isopropoxide in selected addition and coupling reactions, offering insight into the potential activity of their mixed-ligand complexes.

| Reaction Type | Catalyst | Substrates | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reductive Cross-Coupling | Ti(OiPr)4 / 2 c-C5H9MgCl | Imine + Terminal Alkyne | Allylic Amine | Good to Excellent | elsevierpure.com |

| Direct Amidation | Ti(OiPr)4 | Phenylacetic Acid + Benzylamine | N-benzyl-2-phenylacetamide | 91 | mdpi.com |

| Direct Amidation | Ti(OBu)4 | Phenylacetic Acid + Benzylamine | N-benzyl-2-phenylacetamide | 89 | mdpi.com |

| Olefin Polymerization (Ethylene) | Ti(OBu)4 on PVC with TEA | Ethylene | Polyethylene | High Activity | researchgate.net |

Mechanistic Investigations of Catalytic Cycles

Understanding the intricate mechanisms of catalytic cycles involving titanium butanol and isopropanol complexes is paramount for optimizing existing synthetic methodologies and designing novel, more efficient catalysts. Research in this area focuses on identifying the active species, determining reaction kinetics, and elucidating the influence of ligand structures and the metal's oxidation state on catalytic performance.

Elucidation of Active Species and Intermediates

The identification of the catalytically active species and key intermediates is a cornerstone of mechanistic investigation. In many titanium-alkoxide-catalyzed reactions, the initially introduced Ti(OR)4 complex is a precatalyst that is converted into the active catalyst under the reaction conditions. For instance, in reductive coupling reactions mediated by Ti(OiPr)4 and a Grignard reagent, low-valent titanium species are generated in situ. These species then react with substrates like imines to form well-defined intermediates, such as azatitanacyclopentenes, which are crucial for the subsequent bond-forming steps. elsevierpure.com

In reactions involving redox processes, the titanium center can cycle between different oxidation states, typically Ti(III) and Ti(IV) or Ti(II) and Ti(IV). Mechanistic studies on Ti-catalyzed oxidative amination reactions have revealed that low-valent Ti intermediates can be stabilized by coordination to π-acceptor substrates or products, which act as "redox-noninnocent" ligands. nih.gov The key reactive species in these transformations is often a titanium imido (Ti≡NR) complex, which can undergo cycloadditions with unsaturated substrates. nih.gov

The dynamic nature of the alkoxide ligands themselves is also a critical aspect. Ligand exchange between butoxy and isopropoxy groups is generally facile, leading to a distribution of mixed-ligand species in solution. This equilibrium can be influenced by the reaction temperature and the relative concentrations of the parent alcohols. Spectroscopic techniques, such as NMR, are invaluable tools for characterizing these fluxional species and understanding their role in the catalytic cycle.

Kinetic Studies and Reaction Order Determination

Kinetic studies provide quantitative insights into the rates of catalytic reactions and help to determine the reaction order with respect to the catalyst, substrates, and any additives. Such studies are essential for formulating a plausible reaction mechanism. For example, in the Ti(III)-catalyzed radical alkylation of alkyl chlorides, kinetic experiments have been instrumental in understanding the initiation and propagation steps of the radical chain reaction.

The rate of hydrolysis of titanium alkoxides, which is a competing and often deactivating pathway, is also a subject of kinetic investigation. It is known that titanium butoxide hydrolyzes at a different rate compared to titanium isopropoxide, which can have significant implications for catalyst stability and longevity, especially in reactions where adventitious water is present.

While detailed kinetic data for addition and coupling reactions specifically catalyzed by mixed butoxide/isopropoxide complexes are not widely available, the principles of kinetic analysis from related systems can be applied. The following table summarizes some relevant kinetic parameters for reactions catalyzed by titanium alkoxides.

| Reaction | Catalyst System | Kinetic Parameter | Value | Significance | Reference |

|---|---|---|---|---|---|

| TTIP Hydrolysis | Ti(OC3H7)4 | Rate Constant (k) | 1.23 × 10¹⁴ × exp(−11,323/T) mol⁻¹cm³s⁻¹ | Describes the rate of catalyst decomposition by water. | acs.org |

| Esterification | Titanium Isopropoxide-Acetic Acid | Activation Energy (Ea) | 0.7 eV | Indicates the energy barrier for the condensation process. | |

| Radical Alkylation | Cp*TiCl3 / Zn | Reaction Order in Catalyst | Second Order | Suggests a bimolecular interaction of the catalyst in the rate-determining step. |

Role of Ligand Structure and Metal Oxidation State in Catalytic Performance

The structure of the ligands coordinated to the titanium center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. In the context of "Titanium, Bu alc. iso-Pr alc. complexes," the interplay between the butoxy and isopropoxy ligands is of central importance. The steric bulk of these alkoxide groups influences the accessibility of the metal center to the substrates. The slightly larger steric profile of the butoxide ligand compared to the isopropoxide can lead to differences in stereoselectivity in asymmetric transformations.

The electronic properties of the alkoxide ligands also affect the Lewis acidity of the titanium center. While both butoxide and isopropoxide are simple alkoxides with similar electronic effects, the presence of other, more complex ligands in the coordination sphere can significantly modulate the catalyst's reactivity. For instance, the introduction of chiral diol or salen-type ligands in conjunction with the alkoxide groups is a common strategy for achieving enantioselective catalysis. In such systems, the alkoxide ligands may act as ancillary or exchangeable groups that participate in the catalytic cycle.

The oxidation state of the titanium center is another critical factor. While many reactions proceed through a Ti(IV) state where the metal acts as a Lewis acid, a growing number of transformations involve redox cycling between Ti(III)/Ti(IV) or Ti(II)/Ti(IV) states. nih.gov The accessibility of these lower oxidation states and the stability of the resulting intermediates are strongly influenced by the ligand environment. The ability of the ligand framework to stabilize low-valent titanium is a key consideration in the design of catalysts for reductive catalysis.

Structure-Activity Relationships in Catalyst Design

The development of new and improved titanium-based catalysts relies on a thorough understanding of structure-activity relationships (SAR). By systematically varying the ligand structure and correlating these changes with the observed catalytic performance, researchers can deduce the key features that govern activity and selectivity.

For titanium alkoxide catalysts, SAR studies often focus on the steric and electronic properties of the ligands. For example, in the ring-opening polymerization of lactones, the activity of titanium complexes is influenced by the electron-donating ability of substituents on ancillary ligands, which in turn affects the lability of the initiating alkoxide group. While direct SAR studies on mixed butoxide/isopropoxide systems in addition and coupling reactions are limited, it can be inferred that a spectrum of reactivity and selectivity can be achieved by tuning the ratio of the two alkoxides.

The choice of the alkoxide precursor can also influence the morphology and properties of the final catalytic material, particularly in the synthesis of heterogeneous catalysts. For instance, the different hydrolysis rates of titanium butoxide and isopropoxide can lead to the formation of TiO2 supports with varying particle sizes and surface areas, which in turn affects the performance of the supported active species.

Ultimately, the rational design of titanium catalysts with tailored properties for specific addition and coupling reactions will benefit from further detailed mechanistic and SAR studies. The use of computational methods, in conjunction with experimental investigations, is becoming an increasingly powerful tool for predicting catalyst behavior and guiding the design of next-generation catalytic systems.

Applications in Advanced Materials Science Via Precursor Chemistry

Precursors for Titanium Dioxide (TiO₂) Materials

Complexes of titanium with butanol and isopropanol (B130326) are key starting materials for producing various forms of titanium dioxide (TiO₂). The chemical transformation from the molecular precursor to the solid oxide network is typically achieved through sol-gel chemistry. This method involves the hydrolysis of the titanium alkoxide, Ti(OR)₄, where 'R' can be an isopropyl or butyl group, followed by a series of condensation reactions. These reactions lead to the formation of Ti-O-Ti bridges, which constitute the backbone of the resulting TiO₂ material. The specific nature of the alkyl groups (e.g., isopropanol, butanol) influences the hydrolysis rate and, consequently, the structure of the final material.

The sol-gel method is a widely employed wet-chemical technique for synthesizing TiO₂ nanoparticles, prized for its simplicity, economic viability, and ability to yield materials with diverse morphologies. researchgate.netkrishisanskriti.org The process begins with the hydrolysis of a titanium alkoxide precursor, such as titanium isopropoxide (TTIP) or titanium butoxide, in an alcoholic solvent. researchgate.netyoutube.com The addition of water, often controlled and sometimes catalyzed by an acid like nitric acid or a base, initiates the conversion of titanium alkoxide to titanium hydroxide (B78521). youtube.com

This is followed by a condensation step where adjacent titanium hydroxide molecules react to form Ti-O-Ti bonds, releasing water or alcohol in the process. This polymerization leads to the formation of a "sol," which is a stable colloidal suspension of small solid particles in a liquid. youtube.com With continued reaction and aging, the sol evolves into a "gel," an interconnected, rigid network that encapsulates the remaining liquid phase. youtube.com Subsequent drying and calcination (heat treatment) of the gel remove the solvent and organic residues, promoting crystallization and resulting in the formation of TiO₂ nanoparticles. krishisanskriti.orgresearchgate.net The particle size, morphology, and crystalline phase of the resulting TiO₂ are highly dependent on reaction parameters such as the precursor type, pH, water-to-alkoxide ratio, and calcination temperature. krishisanskriti.orgresearchgate.net

Table 1: Key Stages in Sol-Gel Synthesis of TiO₂ Nanoparticles

| Stage | Description | Key Reactions |

|---|---|---|

| Hydrolysis | The titanium alkoxide precursor reacts with water, replacing alkoxide groups (-OR) with hydroxyl groups (-OH). | Ti(OR)₄ + nH₂O → Ti(OR)₄₋ₙ(OH)ₙ + nROH |

| Condensation | Hydroxylated intermediates react with each other or with remaining alkoxides to form titanium-oxygen-titanium (Ti-O-Ti) bridges, creating a growing oxide network. | 2Ti(OR)₄₋ₙ(OH)ₙ → (OH)ₙ₋₁(OR)₄₋ₙTi-O-Ti(OR)₄₋ₙ(OH)ₙ₋₁ + H₂O |

| Aging | The gel is allowed to rest, during which polycondensation continues, strengthening the network structure. | - |

| Drying & Calcination | The wet gel is heated to remove the solvent and organic residues, leading to the crystallization of TiO₂ nanoparticles. | Gel → Amorphous TiO₂ → Crystalline TiO₂ (Anatase/Rutile) |

Titanium alkoxide complexes are essential precursors for fabricating TiO₂ thin films, which are used in a wide range of applications, including optical coatings, protective layers, and photocatalytic surfaces. wikipedia.org These films can be deposited on various substrates using techniques that leverage the reactivity of the alkoxide precursors.

Commonly, a sol-gel solution is prepared from a precursor like titanium isopropoxide and then applied to a substrate using methods such as dip-coating or spin-coating. krishisanskriti.org After the coating is applied, a heat treatment (annealing) is performed to evaporate the solvent and induce the conversion of the precursor film into a dense, crystalline, or amorphous TiO₂ layer. researchgate.net

Alternatively, chemical vapor deposition (CVD) and atomic layer deposition (ALD) offer more precise control over film thickness and uniformity. In CVD, the volatilized titanium alkoxide precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a solid TiO₂ film. wikipedia.org ALD is a variant of CVD that uses sequential, self-limiting surface reactions to build films one atomic layer at a time, providing exceptional conformity and thickness control. mdpi.comrsc.org For instance, precursors like titanium tetrachloride (TiCl₄) or various titanium alkoxides are pulsed sequentially with an oxygen source like water to grow the film. mdpi.com The choice of precursor and deposition technique significantly influences the film's microstructure, crystallinity, and functional properties. researchgate.net

Titanium dioxide naturally exists in several crystalline forms, or polymorphs, with anatase, rutile, and brookite being the most common. Anatase and rutile are the most technologically important phases, and controlling their formation is crucial as the polymorph dictates the material's properties, particularly its photocatalytic activity. researchgate.netnih.gov Titanium alkoxide precursors play a central role in methods designed to selectively synthesize these phases.

The selective formation of anatase versus rutile is heavily influenced by the synthesis conditions. Generally, anatase is the kinetically favored product and forms at lower temperatures, typically during the calcination of an amorphous TiO₂ gel at around 400-500°C. researchgate.netnih.gov It is often considered more photocatalytically active than rutile. researchgate.netresearchgate.net Rutile is the most thermodynamically stable phase of TiO₂ at all temperatures and is typically formed by calcining the precursor or anatase phase at higher temperatures (e.g., >600-800°C). nih.govnih.govmdpi.com

Beyond temperature, other factors can direct the polymorphic outcome. The pH of the reaction medium is critical; acidic conditions can favor the formation of rutile, while neutral or basic conditions often lead to anatase or brookite. nih.govmdpi.comrsc.org The choice of precursor and the presence of certain additives or solvents can also influence phase selectivity by altering the hydrolysis and condensation kinetics. researchgate.netrsc.org By carefully tuning these parameters, it is possible to produce pure anatase, pure rutile, or even mixed-phase nanocomposites with optimized properties for specific applications. rsc.org

Table 2: Influence of Synthesis Conditions on TiO₂ Polymorph Formation

| Parameter | Condition Favoring Anatase | Condition Favoring Rutile | Source(s) |

|---|---|---|---|

| Calcination Temperature | Lower temperatures (e.g., 400–500 °C) | Higher temperatures (e.g., >600 °C) | researchgate.netnih.govmdpi.com |

| pH | Neutral or alkaline conditions | Strongly acidic conditions | nih.govmdpi.com |

| Precursor Concentration | Higher precursor concentration (promotes kinetic product) | Lower precursor concentration (slower reaction) | rsc.org |

| Particle Size | More stable at smaller crystallite sizes (<14 nm) | More stable at larger crystallite sizes (>35 nm) | researchgate.netmdpi.com |

Formation of Organic-Inorganic Hybrid Materials

The sol-gel process using titanium alkoxide precursors is not limited to pure inorganic oxides. It provides a versatile platform for creating organic-inorganic hybrid materials where an inorganic titanium-based network is chemically integrated with an organic polymer or molecule. tuwien.atacs.org This integration allows for the development of materials that combine the desirable properties of both components, such as the mechanical flexibility and processability of polymers with the hardness, thermal stability, and optical properties of a ceramic.

Titanium alkoxides can be integrated into polymeric matrices to form hybrid materials through several routes. One common method involves the in-situ formation of the inorganic phase within a pre-existing polymer matrix. In this approach, the titanium alkoxide precursor is swollen into the polymer network and subsequently hydrolyzed to form TiO₂ nanoparticles or a continuous Ti-O-Ti network dispersed throughout the polymer. nih.gov

Alternatively, covalent bonds can be formed between the inorganic and organic components. This is often achieved by using organically modified alkoxides or by reacting the titanium alkoxide with polymers containing reactive functional groups, such as hydroxyl (-OH) groups. researchgate.net For example, the hydroxyl groups on a polymer like ethyl cellulose (B213188) can react with the ethoxy groups of a titanium ethoxide precursor, forming stable M-O-Polymer bonds and creating a true molecular-level hybrid. researchgate.net The degree of interaction and bonding between the titanium component and the polymer matrix can be tailored, influencing properties such as thermal stability and mechanical strength. cambridge.orgmdpi.com The encapsulation of TiO₂ particles with a polymer layer is another strategy to improve their dispersion and compatibility within a bulk polymer matrix. tue.nl